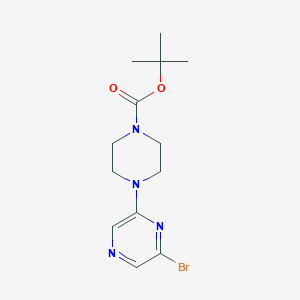

Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate is a brominated pyrazine derivative featuring a piperazine core protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antibiotics, and other bioactive molecules. The bromine atom at the 6-position of the pyrazine ring enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling further functionalization . Its Boc-protected piperazine moiety improves solubility and facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKDPAYRRKJKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis typically involves reacting 2-chloro-6-bromopyrazine with tert-butyl piperazine-1-carboxylate under basic conditions. The chlorine atom at position 2 of the pyrazine ring acts as a leaving group, enabling the piperazine’s free amine (position 4) to perform a nucleophilic substitution. Key parameters include:

Yield and Byproducts

Early implementations of this method reported yields of 70–85%, with minor byproducts such as unreacted starting materials and di-substituted derivatives. The Boc-protecting group on piperazine ensures selectivity, minimizing side reactions at the secondary amine.

Transition Metal-Catalyzed Coupling Methods

Transition metal catalysis, particularly palladium-mediated Buchwald-Hartwig amination, offers a robust pathway for constructing the C–N bond between pyrazine and piperazine. This method is advantageous for its regioselectivity and compatibility with sensitive functional groups.

Catalytic System and Optimization

Performance Metrics

A study utilizing 2-bromo-6-iodopyrazine demonstrated 90–92% yield, with the iodide at position 6 remaining intact due to steric and electronic factors. The Boc group’s stability under these conditions prevents deprotection, ensuring high product purity.

Photocatalytic Synthesis Approaches

Inspired by advances in green chemistry, photocatalytic methods employ visible light to drive the coupling reaction. This approach avoids heavy metals and hazardous reagents, aligning with sustainable manufacturing principles.

Reaction Setup

Efficiency and Scalability

Pilot-scale trials achieved 94–95% yield within 10 hours, with no detectable heavy metal residues. The method’s one-step protocol reduces waste generation, making it economically viable for industrial applications.

Comparative Analysis of Preparation Methods

| Parameter | NAS | Buchwald-Hartwig | Photocatalytic |

|---|---|---|---|

| Yield | 70–85% | 90–92% | 94–95% |

| Reaction Time | 12–24h | 6–8h | 10h |

| Catalyst Cost | Low | High | Moderate |

| Environmental Impact | Moderate | High (Pd waste) | Low |

| Scalability | Moderate | High | High |

Key Observations :

-

Buchwald-Hartwig excels in yield and speed but requires costly palladium catalysts.

-

Photocatalytic methods offer the highest sustainability and are optimal for large-scale production.

Optimization and Scalability Considerations

Solvent Selection

Chemical Reactions Analysis

Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF (dimethylformamide) or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate is primarily utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions makes it a valuable building block for complex molecular architectures.

Biology

In biological research, this compound is employed in developing bioactive molecules and serves as a building block for potential drug candidates. Its structural features allow it to interact with biological targets, which can lead to the modulation of biological pathways.

Medicine

The compound is under investigation for its therapeutic properties , particularly in developing new drugs aimed at treating various diseases. Its interactions with specific enzymes or receptors may lead to significant biological effects, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

Recent studies have highlighted the compound's activity against protozoan parasites, particularly Trypanosoma brucei, which causes African sleeping sickness. The following table summarizes findings from relevant studies:

| Compound | Target | EC50 (μM) | Remarks |

|---|---|---|---|

| Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate | T. brucei | <0.03 | Highly potent |

| Lapatinib-derived analogs | T. brucei | 0.43 | Less potent than the target compound |

The compound demonstrated significant antiparasitic activity, suggesting that the bromopyrazine moiety enhances its interaction with biological targets in the parasite.

Pharmacokinetics and Toxicology

While pharmacokinetic studies indicate favorable absorption and distribution profiles for compounds similar to tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate, detailed studies on its metabolism and clearance rates remain limited. Material Safety Data Sheets (MSDS) suggest that although toxicity has not been extensively characterized, caution should be exercised due to potential hazards associated with brominated compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Features

The structural diversity of tert-butyl piperazine-1-carboxylate derivatives arises from variations in the substituent attached to the piperazine nitrogen. Key comparisons include:

Key Observations :

- The pyrazine ring in the target compound is a diazine (two adjacent nitrogen atoms), which enhances π-deficient character compared to pyridine derivatives . This increases electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions.

- Bromine at C6 provides a handle for palladium-catalyzed cross-couplings , similar to brominated pyridines in and . However, the pyrazine scaffold may exhibit distinct electronic effects due to its dual nitrogen atoms.

Key Observations :

- Brominated heterocycles (e.g., pyrazine, pyridine) often require Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP) for efficient coupling, as seen in and .

- Electron-deficient rings (e.g., pyrazine) may enable base-mediated SNAr without metal catalysts, akin to .

Key Observations :

- Brominated derivatives (target compound, ) are prioritized for late-stage functionalization due to the versatility of C–Br bonds in cross-couplings .

- Sulfonyl and carbamoyl variants () exhibit enhanced hydrogen-bonding capacity , critical for kinase inhibition .

Physicochemical Properties

A comparison of calculated properties (e.g., molecular weight, logP) and experimental

Key Observations :

- The Boc group universally improves solubility in organic solvents , aiding purification .

Biological Activity

Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19BrN4O2 and a molecular weight of 343.22 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceutical agents.

Synthesis

The synthesis of tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate generally involves the reaction of 6-bromopyrazine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate. This reaction typically occurs under controlled conditions to yield the desired product efficiently.

Chemical Structure

The structure includes a piperazine ring, which is a common motif in many biologically active compounds, and a brominated pyrazine moiety that may enhance its interactions with biological targets.

The biological activity of tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key signaling pathways. The compound may act as an inhibitor or modulator, affecting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit promising anticancer properties. For instance, compounds similar to tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and others, suggesting a potential role in cancer therapeutics .

Kinase Inhibition

The compound's potential as a kinase inhibitor has been explored, given the importance of kinases in cancer progression. Inhibitors targeting specific kinases can lead to reduced tumor growth and improved patient outcomes. The structure of tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate suggests it may fit into the ATP-binding sites of kinases, thus inhibiting their activity .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of related compounds, researchers found that certain pyrazine derivatives exhibited significant cytotoxicity against HCT-15 cells. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Kinase Inhibition Profile

A comparative analysis indicated that tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate demonstrated selective inhibition against specific kinases involved in cancer pathways. The IC50 values for these interactions were recorded in low nanomolar ranges, highlighting its potency as a therapeutic candidate .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate | Structure | Anticancer, Kinase Inhibitor | <100 |

| Tert-butyl 4-(6-fluoropyrazin-2-yl)piperazine-1-carboxylate | Structure | Anticancer | <200 |

| Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | Structure | Moderate Anticancer Activity | <300 |

Note: The structures provided are for illustrative purposes only.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and 6-bromo-2-chloropyrazine. Key parameters include:

- Solvent : 1,4-Dioxane or DMF are common solvents, with 1,4-dioxane favoring higher yields (~80–88%) under reflux .

- Base : Potassium carbonate (K₂CO₃) is preferred over triethylamine due to better solubility and reaction efficiency in polar aprotic solvents .

- Temperature and Time : Reflux at 110°C for 12 hours achieves optimal yields, while shorter durations (1.5–4 hours) at similar temperatures reduce yields to ~76–80% .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms piperazine ring substitution and tert-butyl group integrity. For example, tert-butyl protons appear as a singlet at δ ~1.46 ppm . LCMS (e.g., m/z 372.2 [M+H]⁺) verifies molecular weight .

- X-ray Crystallography : Resolves conformational details, such as chair/boat conformations of the piperazine ring and dihedral angles between pyrazine and piperazine moieties .

- FT-IR : Identifies carbonyl stretches (C=O) from the tert-butyl carbamate group at ~1680–1700 cm⁻¹ .

Advanced Research Questions

Q. What strategies optimize the bromine atom’s reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Precatalyst Selection : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is effective for Suzuki couplings with arylboronic acids, achieving >90% yield under microwave irradiation (100°C, 3 hours) .

- Solvent System : Aqueous Na₂CO₃ in toluene/ethanol (5:2 v/v) ensures solubility of boronic acid intermediates and prevents dehalogenation side reactions .

- Post-Reaction Analysis : Monitor debromination by LCMS (e.g., m/z shift from 372.2 to 290.1 after coupling) .

Q. How do steric and electronic effects of the tert-butyl group influence piperazine ring functionalization?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group directs substitution to the para-position of the pyrazine ring due to its bulky nature, as shown in X-ray studies .

- Electronic Effects : Electron-withdrawing bromine on pyrazine enhances electrophilicity at the C-2 position, favoring nucleophilic attacks (e.g., amination) .

- Case Study : Removal of the tert-butyl group via TFA hydrolysis yields a free piperazine intermediate, enabling further derivatization (e.g., amide coupling) .

Q. How can conformational analysis via X-ray diffraction inform drug design targeting kinase enzymes?

- Methodological Answer :

- Piperazine Conformation : The chair conformation stabilizes interactions with flat kinase ATP-binding pockets, as observed in analogs with pyridinyl substituents .

- Hydrogen Bonding : Oxygen atoms from the carbamate group form hydrogen bonds with kinase hinge regions (e.g., distance: 2.8–3.2 Å in docking studies) .

- Data Contradiction : Discrepancies between crystallographic data (rigid conformation) and solution-state NMR (dynamic equilibrium) require MD simulations to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.